molecular formula C14H13NO2 B108422 N-(3-Methylphenyl)anthranilic acid CAS No. 16524-22-4

N-(3-Methylphenyl)anthranilic acid

Cat. No. B108422
CAS RN: 16524-22-4
M. Wt: 227.26 g/mol
InChI Key: JODCQKTVDXZQEP-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)anthranilic acid is a derivative of anthranilic acid, which is an important intermediate in the synthesis of various pharmaceutical and chemical compounds. The anthranilic acid derivatives have been extensively studied due to their biological activities and their role in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of N-aryl anthranilic acid derivatives, including those with a 3-methylphenyl group, can be achieved through methods such as the Ullmann condensation. This reaction involves the coupling of o-chloro benzoic acid with substituted anilines in the presence of cupric oxide and anhydrous potassium carbonate, as demonstrated in the synthesis of various N-aryl anthranilic acid derivatives with significant anti-inflammatory activity . Additionally, N-alkylated anthranilic acid derivatives can be prepared by solid-phase synthesis, Buchwald–Hartwig amination, or reductive amination, offering a wide substrate scope and excellent crude purities .

Molecular Structure Analysis

The molecular structure of anthranilic acid derivatives can be elucidated using spectroscopic methods such as infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry. For instance, the structure of 2-phenylimino-4H-3,1-benzoxazin-4-one, a related compound, has been presumed by means of IR and UV spectroscopies and elemental analyses . Similarly, the structures of products from the reaction of anthranilic acid derivatives with (N-isocyanimino)triphenylphosphorane were deduced from their IR, 1H NMR, and 13C NMR spectra and mass spectrometry .

Chemical Reactions Analysis

Anthranilic acid derivatives undergo various chemical reactions that lead to the formation of different pharmacologically active compounds. For example, the treatment of N-(phenylcarbamoyl)-anthranilic acid with polyphosphoric acid yields different products depending on the reaction temperature, demonstrating the versatility of these compounds in chemical synthesis . The reaction of anthranilic acid derivatives with (N-isocyanimino)triphenylphosphorane leads to the formation of 2-substituted 1,3,4-oxadiazoles via an intramolecular aza-Wittig reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Methylphenyl)anthranilic acid and its derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and their application in drug design. For instance, the anti-inflammatory and antipyretic properties of N-(2,6-Dichloro-m-tolyl)anthranilic acid, a related compound, have been extensively studied, showing significant potency compared to other anti-inflammatory agents . The stability and reactivity of these compounds, such as N-(5'-phosphoribosyl)anthranilic acid, are also of interest, particularly in the context of enzymatic analysis and tryptophan biosynthesis .

Scientific Research Applications

  • Palladium-Catalyzed Reactions : N-(3-Methylphenyl)anthranilic acid, a type of anthranilic acid, has been studied in palladium-catalyzed N-allylation reactions. These reactions, performed in aqueous media, focus on generating mono-N-allylated anthranilic acids, which are important in synthetic chemistry (Hikawa & Yokoyama, 2011).

  • Solid-Phase Synthesis : N-alkylated anthranilic acid derivatives, which include N-(3-Methylphenyl)anthranilic acid, have been synthesized using solid-phase methods. These derivatives are essential intermediates for preparing N-arylated 3-hydroxyquinolin-4(1H)-ones, highlighting their role in medicinal chemistry (Krajcovicova et al., 2021).

  • Copper-Catalyzed Amination : In copper-catalyzed cross-coupling procedures, N-(3-Methylphenyl)anthranilic acid derivatives are produced through a regioselective amination process. This method has applications in developing compounds for selective fluorescence quenching in the presence of specific metal ions (Wolf et al., 2006).

  • Insecticide Development : Anthranilic acid derivatives, including N-(3-Methylphenyl)anthranilic acid, have been explored in the design of novel insecticides. They are used in synthesizing anthranilic diamide analogues with significant insecticidal activities (Liu et al., 2017).

  • Synthesis of Isoindolinones : N-(3-Methylphenyl)anthranilic acid has been used in the synthesis of N-2 substituted 3-phenyliminoisoindolinones. These compounds are important for reverse-turn mimetics in peptide chemistry (Koley et al., 2009).

  • Antiviral and Antitumor Agents : N-(3-Methylphenyl)anthranilic acid and its derivatives have been used in the synthesis of quinazolin derivatives with potent antiviral and antitumor activities. These studies highlight its role in developing new therapeutic agents (Pandey et al., 2008; El‐serwy et al., 2016).

Future Directions

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . This suggests that “N-(3-Methylphenyl)anthranilic acid” and similar compounds could have promising applications in the future.

properties

IUPAC Name

2-(3-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODCQKTVDXZQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167869
Record name Anthranilic acid, N-(m-tolyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylphenyl)anthranilic acid

CAS RN

16524-22-4
Record name N-(3-Methylphenyl)anthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16524-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, N-(m-tolyl)-
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Record name Anthranilic acid, N-(m-tolyl)-
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Record name 16524-22-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Mei, AT August, C Wolf - The Journal of organic chemistry, 2006 - ACS Publications
A chemo- and regioselective copper-catalyzed cross-coupling reaction for effective amination of 2-chlorobenzoic acids with aniline derivatives has been developed. The method …
Number of citations: 74 pubs.acs.org
BF Cain, GJ Atwell, WA Denny - Journal of medicinal chemistry, 1975 - ACS Publications
The structure-antileukemic activity (L1210) relationships for sulfonanilide ring-substituted variants of 4'-(acridin-9-ylamino) methanesulfonanilides have been investigated. Electron-…
Number of citations: 201 pubs.acs.org
KN von Kaulla - Fibrinolytics and Antifibrinolytics, 1978 - Springer
Various asymmetric organic anions have been shown to possess the important capacity to enhance the endogenous fibrinolytic activity in human plasma in vitro. Their further …
Number of citations: 2 link.springer.com

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